molecular formula C20H21N3O5S2 B2748672 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate CAS No. 953221-82-4

2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate

Cat. No. B2748672
CAS RN: 953221-82-4
M. Wt: 447.52
InChI Key: IVVPZDKFYNPAGW-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit potent biological activities, which are greatly affected by the substituents on the thiazole ring . The specific chemical reactions involving “this compound” are not detailed in the available resources.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The study demonstrates that these compounds, through adsorption onto the metal surface, can significantly enhance corrosion resistance, suggesting potential applications in protecting industrial metal components (Hu et al., 2016).

Synthetic Chemistry

Research into the reactivity of dimethylamino and morpholino groups has led to the development of structurally diverse chemical libraries. These findings are crucial for the synthesis of novel organic compounds with potential applications in drug development and materials science (Roman, 2013; Esmaili & Nematollahi, 2013).

Fluorescent Materials

The incorporation of benzothiazole and dimethylamino groups into molecules has been shown to result in fluorescent properties. Such materials can be used as fluorescent probes or in the development of organic light-emitting diodes (OLEDs), highlighting the importance of these functional groups in the design of advanced photonic materials (Lu & Xia, 2016).

Drug Design and Development

The structural elements of benzothiazole and morpholine are commonly found in pharmaceutical compounds. Their presence in molecules has been associated with various biological activities, underscoring their importance in the synthesis of therapeutic agents (Lynch et al., 2006).

Future Directions

Benzothiazole derivatives have shown promising potential in various fields, especially in medicinal chemistry . Future research could focus on exploring the biological activities of “2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate” and its potential applications in medicine.

Mechanism of Action

Target of Action

The compound “2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate” is a derivative of benzothiazole, which has been found to have significant anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.

Result of Action

The primary result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exerting its anti-tubercular effect .

properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-22(2)20-21-17-8-5-15(13-18(17)29-20)28-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVPZDKFYNPAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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